

# An In-Depth Technical Guide to 2-Azepan-1-YL-nicotinic Acid

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## Compound of Interest

Compound Name: 2-Azepan-1-YL-nicotinic acid

Cat. No.: B1362882

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of **2-Azepan-1-YL-nicotinic acid**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing from available data and established principles of organic chemistry, this document offers insights into its synthesis, characterization, and potential biological relevance.

## Introduction: The Significance of the 2-Substituted Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule essential for cellular metabolism.<sup>[1][2]</sup> Its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The strategic modification of the pyridine ring, particularly at the 2-position, has yielded compounds with a wide array of therapeutic potentials, including analgesic, anti-inflammatory, and antimicrobial properties.

**2-Azepan-1-YL-nicotinic acid**, a derivative featuring a seven-membered azepane ring at the 2-position, represents a unique structural motif within this class of compounds. The incorporation of the azepane moiety introduces specific steric and electronic properties that can significantly influence its interaction with biological targets. This guide aims to provide a

detailed technical resource for researchers interested in exploring the potential of this molecule.

## Physicochemical Properties: A Blend of Calculated and Inferred Data

Precise experimental data for **2-Azepan-1-YL-nicotinic acid** is not extensively available in peer-reviewed literature. However, a combination of computational predictions and data from analogous compounds allows for a well-informed characterization.

Table 1: Physicochemical Properties of **2-Azepan-1-YL-nicotinic Acid**

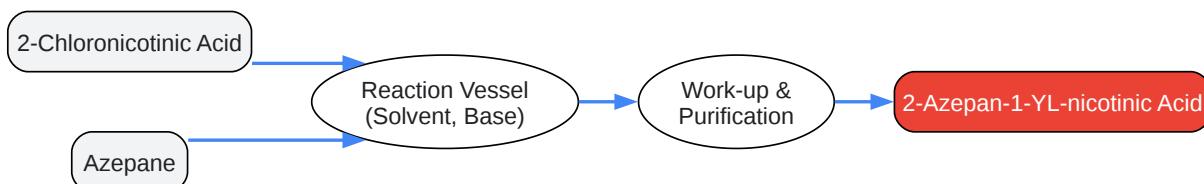
Property	Value	Source
CAS Number	571913-22-9	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C12H16N2O2	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	220.27 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-(azepan-1-yl)pyridine-3-carboxylic acid	<a href="#">[4]</a>
XLogP3	1.9	<a href="#">[4]</a>
Hydrogen Bond Donor Count	1	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[4]</a>
Rotatable Bond Count	2	<a href="#">[4]</a>

Note: The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules.

## Synthesis and Reactivity: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **2-Azepan-1-YL-nicotinic acid** is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous 2-substituted nicotinic acids. The most common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinic acid.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis of **2-Azepan-1-YL-nicotinic acid**.

Step-by-Step Methodology (Hypothetical Protocol):

- Reaction Setup: To a solution of 2-chloronicotinic acid in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add an excess of azepane.
- Base Addition: Include a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

This proposed synthesis is analogous to the reported synthesis of other 2-amino-substituted nicotinic acids and is expected to provide the desired product in good yield.

## Spectroscopic Characterization (Anticipated)

While specific spectra for **2-Azepan-1-YL-nicotinic acid** are not publicly available, a skilled chemist can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region ( $\delta$  7.0-9.0 ppm). The protons of the azepane ring would appear as multiplets in the upfield region ( $\delta$  1.5-4.0 ppm). The acidic proton of the carboxylic acid group would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: The spectrum would display 12 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal ( $\delta$  > 160 ppm). The carbons of the pyridine ring would appear in the aromatic region ( $\delta$  120-160 ppm), and the carbons of the azepane ring would be in the aliphatic region ( $\delta$  20-60 ppm).

Mass Spectrometry (MS):

- Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  221.13.

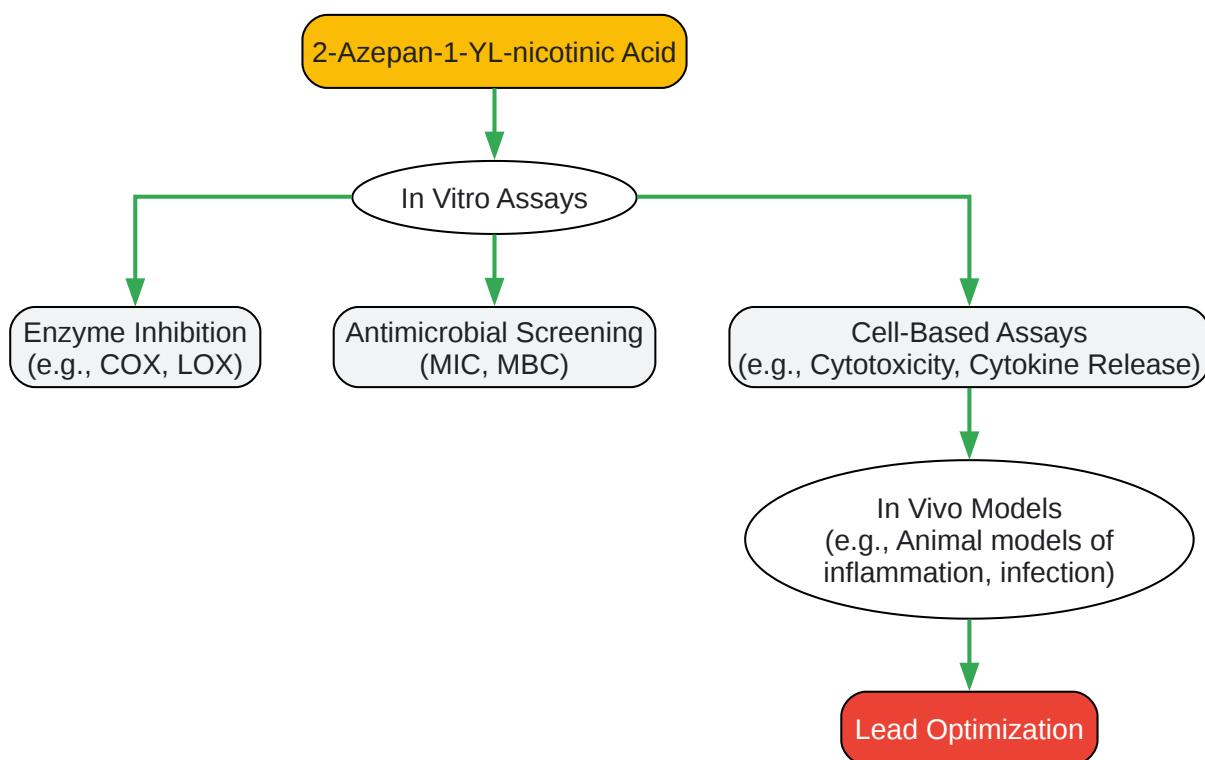
## Potential Biological Activity and Therapeutic Applications

The biological activity of **2-Azepan-1-YL-nicotinic acid** has not been explicitly reported. However, based on the known pharmacology of related 2-substituted nicotinic acid derivatives, several potential therapeutic applications can be postulated.

- Anti-inflammatory and Analgesic Effects: Many nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic properties. These effects are often attributed to the inhibition of pro-inflammatory mediators.

- Antimicrobial Activity: The pyridine moiety is a common feature in many antimicrobial agents. It is plausible that **2-Azepan-1-YL-nicotinic acid** could exhibit activity against various bacterial or fungal strains.
- Central Nervous System (CNS) Activity: The lipophilicity of the molecule suggests it may be capable of crossing the blood-brain barrier, opening the possibility for applications in neurological disorders.

Workflow for Biological Screening:



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Caption: A logical workflow for the biological evaluation of **2-Azepan-1-YL-nicotinic acid**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Azepan-1-YL-nicotinic acid** is not widely available. However, based on the known hazards of related nicotinic acid derivatives and general principles of laboratory safety, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion and Future Directions

**2-Azepan-1-YL-nicotinic acid** is a compound of interest for researchers in medicinal chemistry and drug discovery. While experimental data is currently limited, its structural features and the known activities of related compounds suggest a promising potential for various therapeutic applications. Further research is warranted to fully elucidate its chemical and biological properties, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and a thorough evaluation of its pharmacological profile. This in-depth guide provides a solid foundation for initiating such investigations.

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